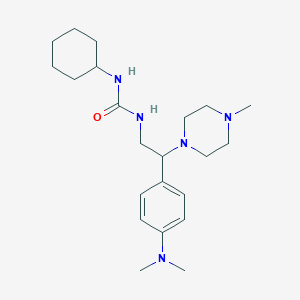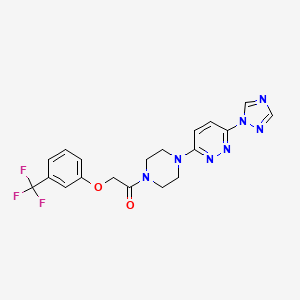
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Discovery and Development
- Androgen Receptor Downregulation: A derivative of the chemical compound has been identified as AZD3514, an androgen receptor downregulator evaluated in a Phase I clinical trial for castrate-resistant prostate cancer. This development showcases the compound's potential application in cancer therapeutics by addressing hERG and physical property issues through chemical modifications (Bradbury et al., 2013).
Material Synthesis
- Microwave-Assisted Synthesis: The eco-friendly synthesis of a structurally related compound using microwave irradiation demonstrates the application of this compound in green chemistry. This process leads to the regioselective production of a 1,2,3-triazole isomer, highlighting the compound's role in facilitating environmentally friendly synthesis methods (Said et al., 2020).
Biological and Pharmacological Activities
Genotoxicity Mitigation
Research into the genotoxicity of a related compound highlights the importance of understanding the biological interactions and potential risks associated with the use of such chemicals in drug development. Modifications to the piperazine moiety have been investigated to mitigate bioactivation pathways leading to mutagenicity, thus ensuring safer pharmaceutical applications (Gunduz et al., 2018).
Fungicidal Activity
The design and synthesis of novel 1,2,4-triazole derivatives containing the compound have shown moderate to high fungicidal activities against various phytopathogens. This research provides insights into the compound's potential use in agricultural applications as a part of new fungicides (Bai et al., 2020).
Structural and Chemical Analysis
- Crystal Structure and Characterization: Studies involving the crystal structure and spectroscopic characterization of related compounds reveal the compound's utility in material science and chemical analysis. Such research aids in the understanding of molecular conformations and interactions, which are crucial for the development of materials with specific properties (Govindhan et al., 2017).
Propriétés
IUPAC Name |
1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-1-3-15(10-14)31-11-18(30)28-8-6-27(7-9-28)16-4-5-17(26-25-16)29-13-23-12-24-29/h1-5,10,12-13H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVSDYAIIFSVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)COC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yl)benzenesulfonyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2811574.png)
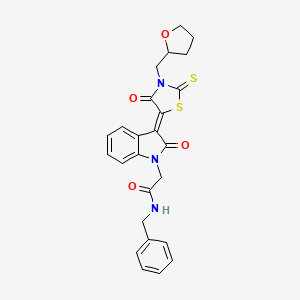
![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylacetamide](/img/structure/B2811578.png)
![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2811579.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2811580.png)
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2811581.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2811582.png)
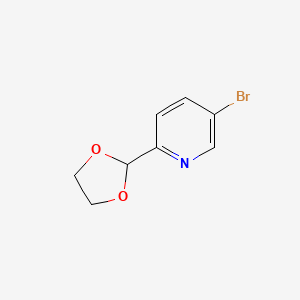
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2811584.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2811586.png)
![4-{[1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2811589.png)
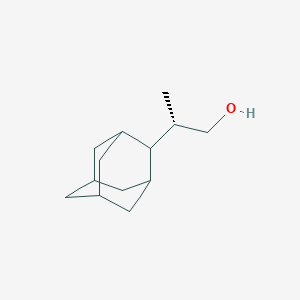
![2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2811592.png)
